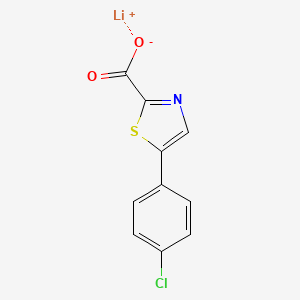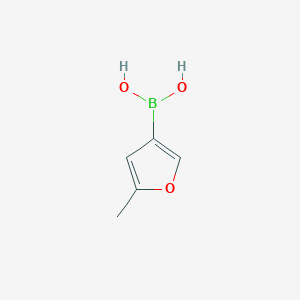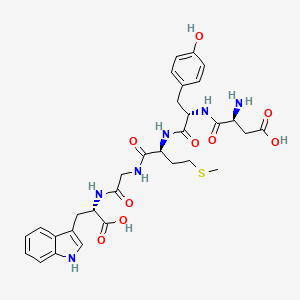
Cholecystokinin Octapeptide (1-5) (desulfated)
Descripción general
Descripción
Cholecystokinin Octapeptide (1-5) (desulfated) is a peptide with the sequence Asp-Tyr-Met-Gly-Trp . It is also known as CCK-8 (1-5) (desulfated) and has a molecular weight of 670.7 . It is a synthetic desulfated octapeptide of cholecystokinin (CCK) .
Synthesis Analysis
The synthesis of Cholecystokinin Octapeptide (1-5) (desulfated) involves peptide screening, a research tool that pools active peptides primarily by immunoassay .Molecular Structure Analysis
The molecular formula of Cholecystokinin Octapeptide (1-5) (desulfated) is C31H38N6O9S . The sequence of the peptide is Asp-Tyr-Met-Gly-Trp .Chemical Reactions Analysis
Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic desulfated octapeptide of cholecystokinin (CCK) . The exact chemical reactions involved in its synthesis are not specified in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Cholecystokinin Octapeptide (1-5) (desulfated) is 670.7 and its molecular formula is C31H38N6O9S . It is stored at 2-8℃ .Aplicaciones Científicas De Investigación
Cholecystokinin Octapeptide (1-5) (desulfated)
Pain Management: Cholecystokinin Octapeptide (1-5) (desulfated) has been found to play a significant role in managing neuropathic pain, particularly in diabetic mice . The compound mediates neuropathic pain due to mechanical allodynia, a condition characterized by pain from stimuli which are not normally painful .
Gastrointestinal Regulation: This compound is a peptide hormone that is a member of the glucagon family. It has stimulatory effects on the gastrointestinal tract, pancreas, and liver, and inhibits gastric acid secretion .
L-Tryptophan, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl-
Biosynthesis in Microorganisms: L-Tryptophan is widely used in the chemical, pharmaceutical, food, and feed industries. Microbial fermentation is the most commonly used method to produce L-Tryptophan, which calls for an effective cell factory. The mechanism of L-Tryptophan biosynthesis in Escherichia coli, the widely used producer of L-Tryptophan, is well understood .
Food and Feed Additive: L-Tryptophan has attracted much attention in recent years due to its application in food additives and feed . It is an essential aromatic amino acid required for protein synthesis in humans and animals .
Phytoremediation: L-Tryptophan has been used to trigger the phytoremediation potential of sunflower in lead-contaminated soil . An interactive approach of plant growth promoting rhizobacteria (PGPR) and L-tryptophan can be used to mitigate the lethal effects of lead .
Plant Growth and Development: It has been found that plants respond to exogenously applied L-Tryptophan due to insufficient endogenous auxin biosynthesis. The exogenous application of L-Tryptophan is highly significant for normal plant growth and development .
Mecanismo De Acción
Cholecystokinin Octapeptide (1-5) (desulfated)
, also known as L-Tryptophan, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl- , is a synthetic desulfated octapeptide of cholecystokinin . Here is an overview of its mechanism of action:
Target of Action
It is known to be a synthetic desulfated octapeptide of cholecystokinin .
Mode of Action
As a synthetic desulfated octapeptide of cholecystokinin, it may interact with cholecystokinin receptors .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability.
Safety and Hazards
The safety data sheet for Cholecystokinin Octapeptide (1-5) (desulfated) suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDOKCNVHRLQKQ-LFBFJMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin Octapeptide (1-5) (desulfated) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




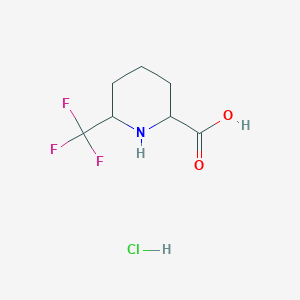
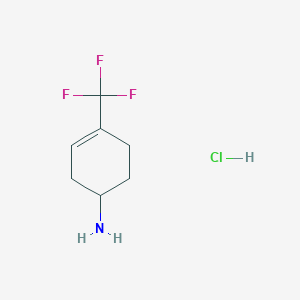

![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
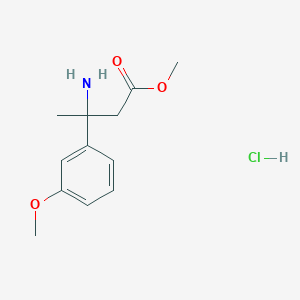
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
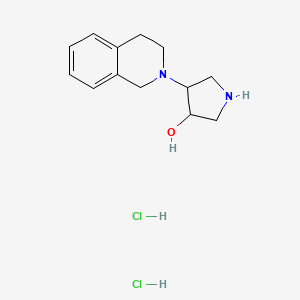
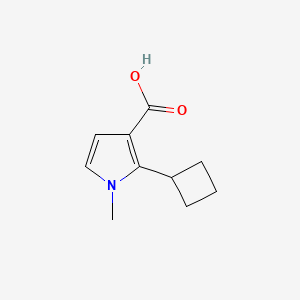
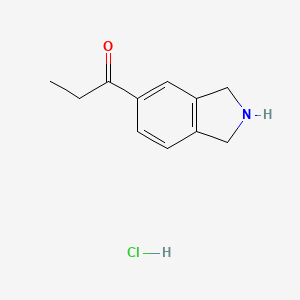
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
